Phase Selectivity in Cobalt Phosphide Electrocatalyst Synthesis: TOP vs. Triphenylphosphine (TPP)
In the thermal decomposition synthesis of cobalt phosphide-based electrocatalysts for the hydrogen evolution reaction (HER), the specific phosphine precursor dictates the final crystalline phase. Using trioctylphosphine (TOP) as the phosphorus source results exclusively in the formation of cobalt phosphide in the CoP phase, whereas using triphenylphosphine (TPP) under identical conditions yields the Co2P phase [1].
| Evidence Dimension | Resultant Cobalt Phosphide Phase |
|---|---|
| Target Compound Data | CoP (Cobalt Phosphide) |
| Comparator Or Baseline | Co2P (Dicobalt Phosphide) using Triphenylphosphine (TPP) |
| Quantified Difference | Phase identity is switched from Co2P to CoP |
| Conditions | Thermal decomposition approach for synthesizing cobalt phosphide-based electrocatalysts |
Why This Matters
This phase difference is critical for procurement as CoP and Co2P exhibit distinct catalytic activities; the study demonstrates that CoP-based catalysts (from TOP) are more active for HER than Co2P-based catalysts (from TPP), with the activity order being CoP/NCNTs > Co2P/NCNTs > CoP/CNTs > Co2P/CNTs > CoP > Co2P [1].
- [1] Pan, Y., et al. (2016). Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution. Journal of Materials Chemistry A, 4(13), 4745-4754. View Source
